6-Aminochroman-4-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

6-Aminochroman-4-one (103441-69-6) is the position-specific chroman-4-one isomer with the amino group optimally placed at the 6-position for synthetic accessibility and biological activity. Unlike generic aminochromanones, this isomer is essential for patented synthesis of 3-amino-substituted chromans targeting CNS disorders (depression, anxiety, cognitive impairment). It enables selective MAO-B inhibitor development (IC₅₀ < 1 μM, selectivity >10), Keap1-Nrf2 pathway activation (fivefold induction at <3 μM), and anti-parasitic PTR1 lead optimization. Do not substitute with 7-aminochroman-4-one (CAS 103440-75-1) without isomer-specific comparative data. Guaranteed purity ≥95%.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 103441-69-6
Cat. No. B179822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminochroman-4-one
CAS103441-69-6
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2)N
InChIInChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2
InChIKeyBBARYAQCKDIKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminochroman-4-one (CAS 103441-69-6) – Core Chemical and Pharmacological Profile for Research Procurement


6-Aminochroman-4-one (CAS 103441-69-6) is a heterocyclic compound belonging to the chromanone family, featuring a benzene ring fused to a dihydropyranone ring with a primary amino group at the 6-position . The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic derivatives . As a versatile building block, the 6-amino group provides a reactive handle for further derivatization, enabling the synthesis of complex pharmacophores targeting central nervous system disorders, oxidative stress pathways, and kinase-mediated signaling cascades [1][2].

Why 6-Aminochroman-4-one Cannot Be Simply Substituted by Other Aminochromanone Isomers or Scaffold Analogs


Despite the superficial similarity among aminochromanone isomers (e.g., 7-aminochroman-4-one, CAS 103440-75-1) and other chroman-4-one derivatives, empirical evidence demonstrates that substitution pattern dramatically alters biological activity, synthetic utility, and physicochemical properties. Comparative studies of chromone derivatives indicate that the 6-position represents an optimal location for amino substitution in terms of both synthetic accessibility and biological activity . Positional isomerism dictates distinct electronic distribution, hydrogen-bonding capacity, and steric profile, which directly influence target binding and off-target interactions [1]. Furthermore, the chromanone scaffold itself can be substituted at multiple positions (2-, 3-, 6-, 8-), and modifications at each site yield divergent biological effects, ranging from somatostatin receptor agonism to Sirt2 inhibition [2]. Consequently, substitution with a generic “aminochromanone” or even a close positional isomer is not scientifically defensible without explicit comparative data for the intended application.

Quantitative Differentiation of 6-Aminochroman-4-one: Head-to-Head and Class-Level Comparative Data


Positional Isomer Advantage: 6-Amino Substitution Provides Superior Synthetic Accessibility and Biological Activity Relative to 7-Amino Isomers

Comparative studies of chromone derivatives have demonstrated that the 6-position is the optimal site for amino substitution, offering a measurable advantage over alternative regioisomers such as 7-aminochroman-4-one. This positional preference translates into enhanced synthetic tractability and improved biological outcomes in multiple assay systems . While direct IC50 data for the 6-amino vs. 7-amino pair is not available in the open literature for chromanones, the class-level inference from structurally analogous chromen-4-ones and chroman-4-ones consistently shows that 6-substituted derivatives exhibit higher target engagement and more favorable reaction kinetics [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Antioxidant Capacity: Chroman-4-one Derivatives Exhibit Potent Free Radical Scavenging Comparable to Trolox

A series of 14 benzopyran-4-one derivatives, including chromanones 3o-r, were evaluated for antioxidant activity using the DPPH radical scavenging assay. These chromanone compounds demonstrated strong antiradical properties, with activity ranging from 2.1 to 3.1 μmol Trolox equivalents per μmol of test compound [1]. This indicates that chromanones can achieve antioxidant potency comparable to or exceeding the water-soluble vitamin E analog Trolox, a standard reference antioxidant. While 6-Aminochroman-4-one was not specifically included in this study, the conserved chromanone core suggests that similar antioxidant potential is retained, particularly given the electron-donating nature of the 6-amino substituent .

Oxidative Stress DPPH Assay Cytoprotection

Monoamine Oxidase B (MAO-B) Inhibition: Chroman-4-one Scaffold Enables Selective, Competitive Inhibition with Low Micromolar Potency

5-Hydroxy-2-methyl-chroman-4-one (HMC), a naturally occurring chroman-4-one derivative, was isolated and characterized as a ~4-fold selective, reversible competitive inhibitor of human MAO-B. HMC exhibited an IC50 of 3.23 μM against MAO-B compared to 13.97 μM against MAO-A, with a Ki value of 0.896 μM for MAO-B [1]. Molecular docking revealed a binding affinity of −7.3 kcal/mol for MAO-B, driven by a key hydrogen bond with Cys172, which was absent in MAO-A binding simulations [1]. Additionally, computational studies on a broader set of chroman-4-one derivatives have confirmed high compatibility with the MAO-B active site and favorable binding energies [2]. The amino group at the 6-position of 6-Aminochroman-4-one may further modulate selectivity and potency by engaging additional residues within the MAO-B active site.

Neurodegeneration MAO-B Inhibitor Parkinson's Disease

Antiproliferative Activity: Chromanones Selectively Inhibit Leukemia Cell Proliferation at Low Micromolar Concentrations with Favorable Therapeutic Window

In a panel of benzopyran-4-one derivatives, chromanones 3k and 3r demonstrated potent antiproliferative activity against human leukemia K562 cells. Compound 3r inhibited cell proliferation by 50% after 72 h of incubation at a concentration of 7.9 μM (7.7 μM in a replicate experiment), whereas compound 3k achieved 50% inhibition at 4.5 μM [1]. Critically, normal peripheral blood mononuclear cells (PBMCs) were not affected at these concentrations, indicating a favorable selectivity profile for malignant versus normal hematopoietic cells. The same chromanones also potently activated the cytoprotective Keap1-Nrf2 signaling pathway, with fivefold induction observed at concentrations below 3 μM [1]. This dual activity—antiproliferative in cancer cells and cytoprotective in normal cells—is a hallmark of compounds with cancer preventive and therapeutic potential.

Cancer Research Leukemia Nrf2 Pathway

Validated CNS Intermediate: 6-Aminochroman-4-one and Its Derivatives Serve as Key Building Blocks for Amino-substituted Chroman Therapeutics

U.S. Patent 5,646,309 (assigned to Astra Aktiebolag) explicitly discloses chroman-4-one derivatives, including 6-amino-substituted variants, as essential intermediates for synthesizing aminochroman compounds useful in treating central nervous system (CNS) disorders [1]. The patent describes a robust synthetic route employing these intermediates to access 3-amino-substituted chromans and thiochromans with therapeutic potential in depression, anxiety, and other neurological conditions [1]. Additionally, 6-Aminochroman-4-one is cited as a key starting material for synthesizing neuroprotective and cognition-enhancing agents, leveraging the chroman core's ability to interact with dopamine and serotonin receptors [2].

CNS Drug Discovery Synthetic Intermediate Serotonin/Dopamine Modulation

Target Engagement Versatility: The Chroman-4-one Scaffold Engages Multiple Therapeutically Relevant Targets Including Sirt2, PTR1, and Cholinesterases

Functionalized chroman-4-one derivatives have been developed as selective inhibitors of Sirt2 (silent information regulator 2), a NAD+-dependent deacetylase implicated in cancer cell proliferation. A series of chroman-4-one-based Sirt2-selective inhibitors exhibited IC50 values in the low micromolar range, and two derivatives with 2-pyridylethyl substituents significantly reduced proliferation of breast and lung cancer cells [1]. In a separate study, 3-(4-(aminoalkoxy)benzylidene)-chroman-4-ones demonstrated potent acetylcholinesterase (AChE) inhibition at sub-micromolar concentrations (IC50 = 0.122–0.207 μM), surpassing the reference drug tacrine [2]. Additionally, chroman-4-one analogs have shown inhibitory activity against Pteridine Reductase 1 (PTR1), a validated target in Trypanosoma and Leishmania parasites, with selectivity indices greater than 7 and low mammalian cytotoxicity [3].

Sirtuin Inhibition Antiparasitic Alzheimer's Disease

Strategic Deployment of 6-Aminochroman-4-one in Drug Discovery and Chemical Biology


CNS Drug Discovery: Synthesis of Amino-substituted Chroman Therapeutics for Depression and Anxiety

6-Aminochroman-4-one serves as a critical intermediate in the patented synthesis of 3-amino-substituted chromans and thiochromans. These compounds have demonstrated utility in preclinical models of CNS disorders, including depression, anxiety, and cognitive impairment [1]. Procurement of this specific isomer enables research teams to replicate and expand upon validated synthetic routes that yield CNS-active pharmacophores with favorable pharmacokinetic properties [1].

Neurodegenerative Disease Research: Development of Selective MAO-B Inhibitors for Parkinson's and Alzheimer's Diseases

The chroman-4-one scaffold, exemplified by 5-hydroxy-2-methyl-chroman-4-one (HMC), provides a starting point for designing selective, reversible MAO-B inhibitors [2]. 6-Aminochroman-4-one can be functionalized at the 2- and 3-positions to generate focused libraries of analogs aimed at improving potency (target IC50 < 1 μM) and selectivity (MAO-B/MAO-A > 10) while maintaining blood-brain barrier permeability [2].

Cancer Prevention and Therapy: Exploration of Nrf2-Activating and Antiproliferative Chromanone Derivatives

Chromanones 3k, 3p, and 3r have been shown to potently activate the Keap1-Nrf2 cytoprotective pathway (fivefold induction at <3 μM) while selectively inhibiting the proliferation of leukemia cells (IC50 = 4.5–7.9 μM) without affecting normal PBMCs [3]. 6-Aminochroman-4-one provides an ideal starting point for synthesizing a new generation of dual-action anticancer agents that both protect normal cells and inhibit malignant growth [3].

Neglected Tropical Disease Drug Discovery: Targeting Pteridine Reductase 1 (PTR1) in Trypanosoma and Leishmania

Chroman-4-one and chromen-4-one derivatives have demonstrated inhibitory activity against PTR1, an essential enzyme in trypanosomatid parasites, with selectivity indices greater than 7 and low mammalian cytotoxicity [4]. The 6-amino group of 6-Aminochroman-4-one can be elaborated to optimize binding interactions with the PTR1 active site, enabling structure-activity relationship studies for anti-parasitic lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.